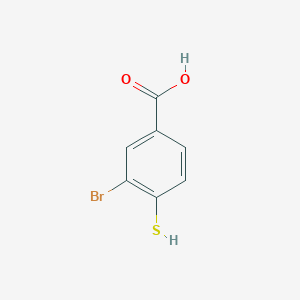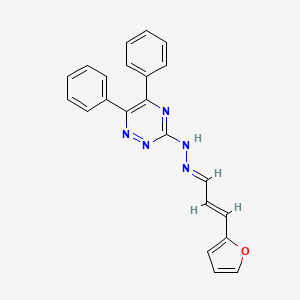![molecular formula C17H20ClN3O3S2 B2727400 2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one CAS No. 2411240-70-3](/img/structure/B2727400.png)
2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one is a complex organic compound that features a thiazole ring, a piperazine ring, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine derivatives.
Final Assembly: The final compound is assembled by coupling the thiazole-sulfonyl derivative with the piperazine derivative under appropriate conditions, often involving the use of coupling agents and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The thiazole ring and sulfonyl group are key functional groups that enable binding to enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-Chloro-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone: This compound shares the piperazine and chloro groups but lacks the thiazole and sulfonyl groups.
2-Chloro-1-(4-methylphenyl)-1-propanone: This compound is structurally simpler, lacking the piperazine and thiazole rings.
Uniqueness
2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring and sulfonyl group distinguishes it from simpler analogs and enhances its potential for diverse applications.
特性
IUPAC Name |
2-chloro-1-[4-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-12-5-3-4-6-14(12)16-19-15(11-25-16)26(23,24)21-9-7-20(8-10-21)17(22)13(2)18/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLROZBLOOLVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)S(=O)(=O)N3CCN(CC3)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)




![2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2727327.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2727328.png)
![1-(4-fluoro-3-methylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2727329.png)
![1-[[7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2727330.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2727331.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2727332.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2727335.png)
![2-Chloro-N-[[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methyl]propanamide](/img/structure/B2727339.png)
